![molecular formula C10H12F2N2O2 B12946588 Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the difluoromethyl group adds to its distinct chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with other reagents under controlled conditions. One common method includes the use of ethyl acetylpyruvate and hydrazine . The reaction conditions often require a metal-free process, ensuring safety and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize starting materials like ethyl glycinate hydrochloride and employ catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which are of significant interest due to their diverse biological activities .
Applications De Recherche Scientifique
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in pathogenic bacteria and fungi, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate stands out due to its difluoromethyl group, which enhances its biological activity and metabolic stability . This unique feature makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H12F2N2O2 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-16-10(15)8-6-3-5(9(11)12)4-7(6)13-14-8/h5,9H,2-4H2,1H3,(H,13,14) |
Clé InChI |
ABYMONGGYXCWRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC2=C1CC(C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


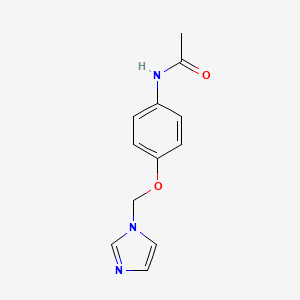
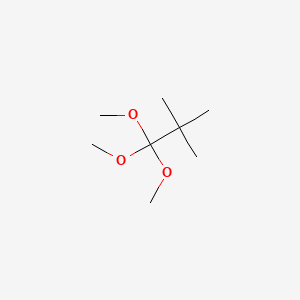

![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
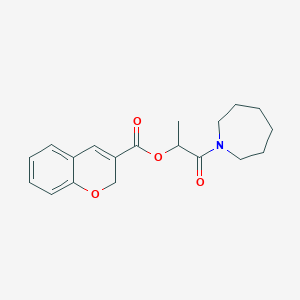
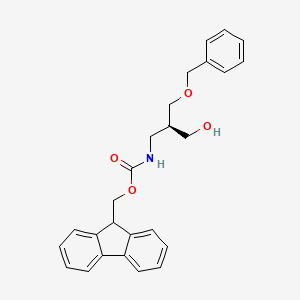
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
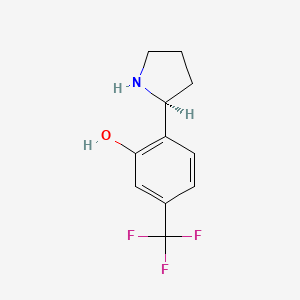
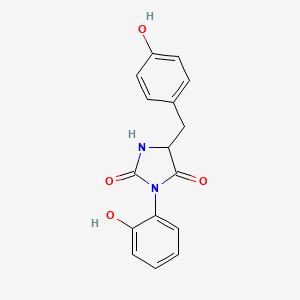
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
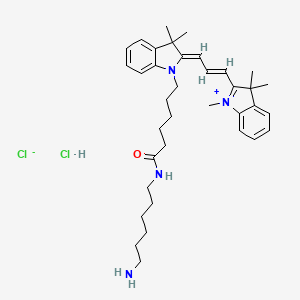
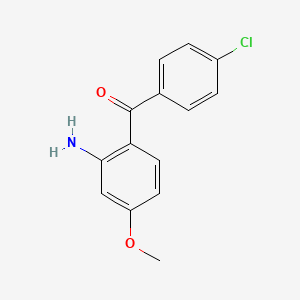
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
